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Ravoxertinib ERK1 vs ERK2 inhibition potency
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Ravoxertinib ERK1/2 Inhibition Profile

Parameter ERK1 ERK2
Biochemical Potency 1.1 nM [1] 0.3nM
(ICs0) (1]
Selectivity Highly selective for ERK1/2; demonstrates a BRAF mutation-

dependent anti-tumor effect [2].

Experimental Evidence & Protocols

The potency data for Ravexertinib is primarily established through biochemical assays that measure the
concentration at which the inhibitor reduces enzyme activity by half (ICso) [1]. Its functional effects have

been extensively validated in subsequent cell-based and animal models.

¢ Cell Viability Assay (MTT/XTT): Cells are seeded in plates and treated with a concentration gradient
of Ravoxertinib (e.g., 0.039 to 10 uM) for a set period (e.g., 72 hours). Cell viability is then measured
using reagents like MTT or XTT, which are metabolized by living cells to form a colored product. The
absorbance is read to generate dose-response curves and determine the inhibitor's effect on
proliferation [3].

e Apoptosis Analysis via Cell Cycle: Treated cells are fixed, stained with a DNA-binding dye like
Propidium lodide (PI), and analyzed by flow cytometry. The percentage of cells with sub-G1 DNA
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content, indicative of apoptotic cells, is quantified [3].

e Pathway Modulation Analysis via Western Blot: Treated cells are lysed, and proteins are
separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. To
confirm target engagement, blots are probed for phosphorylation of RSK, a direct downstream
substrate of ERK1/2. A reduction in p-RSK levels confirms effective pathway inhibition by
Ravoxertinib, even when phosphorylation levels of ERK itself may not change [1] [3].

¢ In Vivo Efficacy Studies: Immunocompromised mice are implanted with BRAF-mutant human
cancer cells. Once tumors are established, mice are treated with Ravoxertinib (orally) versus a
vehicle control. Tumor volume and body weight are monitored over weeks to assess anti-tumor
efficacy and tolerability [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the MAPK pathway and the specific point inhibited by Ravoxertinib.
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Diagram 1: Ravoxertinib inhibits the terminal kinases ERK1/2 in the MAPK pathway [4] [3].

Research Context and Implications
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Ravoxertinib represents a strategic approach to targeting cancers driven by hyperactive MAPK signaling,
particularly those with BRAF V600E/K mutations [2]. Its primary therapeutic value, as suggested by
preclinical studies, may lie in combination regimens with upstream BRAF and/or MEK inhibitors. This
approach can enhance pathway suppression and induce greater apoptosis, especially in models that have

developed resistance to BRAF/MEK inhibition alone [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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